molecular formula C4H2BrF3N2 B1444387 4-bromo-1-(trifluoromethyl)-1H-pyrazole CAS No. 1046831-97-3

4-bromo-1-(trifluoromethyl)-1H-pyrazole

Cat. No. B1444387
M. Wt: 214.97 g/mol
InChI Key: OPOXCQUYNYTHDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

A sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems has been reported . This protocol involves sequential Sonogashira cross-coupling, desilylation, and a copper (I)-catalyzed azide–alkyne cycloaddition reaction (CuAAC) with an overall yield of up to 72% .

Scientific Research Applications

Copper-Catalyzed Synthesis

4-Bromo-1-(trifluoromethyl)-1H-pyrazole is used in copper-catalyzed synthesis processes. For instance, the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various derivatives leads to the preparation of 4-trifluoromethyl pyrazoles (Lu et al., 2019).

Study of Tautomerism

Research has explored the tautomerism in the solid state and in solution of 4-bromo substituted 1H-pyrazoles, including 4-bromo-1-(trifluoromethyl)-1H-pyrazole. This study employed multinuclear magnetic resonance spectroscopy and X-ray crystallography (Trofimenko et al., 2007).

Site-Selective Functionalization

4-Bromo-1-(trifluoromethyl)-1H-pyrazole is involved in site-selective functionalization studies. Modern organometallic methods have enabled the regioflexible conversion of simple heterocyclic materials into various isomers and congeners (Schlosser et al., 2002).

Synthesis of Derivatives

The compound is used in the synthesis of various derivatives. For example, the synthesis of N-substituted derivatives and their activities in different assays has been described (Bondavalli et al., 1988).

Suzuki-Miyaura Cross Coupling Reaction

It plays a role in the Suzuki-Miyaura cross coupling reaction. A procedure for synthesizing 4-aryl-1H-pyrazoles using 4-bromo-1H-1-tritylpyrazole and arylboronic acids was developed, demonstrating its utility in organic synthesis (Ichikawa et al., 2010).

Brominated Precursors in Synthesis

It has been explored as a brominated precursor for synthesizing various pyrazole derivatives, demonstrating its versatility in chemical synthesis (Martins et al., 2013).

Palladium(II) Complexes Formation

The compound is used in the formation of Palladium(II) complexes, which have applications in catalyzing Suzuki-Miyaura coupling reactions and in the synthesis of nano-particles (Sharma et al., 2013).

Antibacterial and Antifungal Activities

Its derivatives have been synthesized and evaluated for antibacterial and antifungal activities, indicating its potential in medicinal chemistry (Pundeer et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “1-Bromo-4-(trifluoromethoxy)benzene”, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

4-bromo-1-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOXCQUYNYTHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279681
Record name 4-Bromo-1-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
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Molecular Weight

214.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(trifluoromethyl)-1H-pyrazole

CAS RN

1046831-97-3
Record name 4-Bromo-1-(trifluoromethyl)-1H-pyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(trifluoromethyl)-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(trifluoromethyl)-1H-pyrazole
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Synthesis routes and methods

Procedure details

HF-pyridine complex (129 mL) was added to a stirred and cooled (ice bath) solution of bromide 5 (72.68 g, 0.263 mol) in diisopropyl ether (196 mL) in a polypropylene reaction vessel. Mercuric oxide red (48.4 g, 0.222 mol) was then added in small portions over a period of 3 h at RT. The mixture was stirred for additional 4 h at RT and was poured onto a 25% aqueous KF (650 mL). The solid was filtered off and washed with ether (100 mL). The filtrate was extracted with ether (3×100 mL). Combined extracts were dried (MgSO4), concentrated under reduced pressure and distilled to afford 6 (31.05 g, 55%) as colourless liquid b.p. 35-37° C./25 mm Hg, which crystallized on standing in a refrigerator, m.p. 4° C. 1H NMR (400 MHz, CDCl3) δ 7.73 (s, 1H), 7.86 (s, 1H).
Quantity
72.68 g
Type
reactant
Reaction Step One
Quantity
196 mL
Type
solvent
Reaction Step One
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mercuric oxide
Quantity
48.4 g
Type
reactant
Reaction Step Three
Name
Quantity
650 mL
Type
reactant
Reaction Step Four
Name
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Hylse - is.muni.cz
The synthetic lethal combination of inhibition of CHK1 protein kinase and application of DNA-damaging agents in p53-deficient cancer cells appears to be promising therapeutic …
Number of citations: 2 is.muni.cz

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